(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride
Description
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is a hydrazine derivative featuring a substituted oxane (tetrahydropyran) ring with methyl groups at the 2- and 6-positions. Its molecular formula is C₇H₁₆N₂O·HCl, with a molecular weight of 180.68 g/mol (dihydrochloride form: 217.14 g/mol) . The compound is structurally characterized by a six-membered oxygen-containing ring (oxane) substituted with hydrazine and methyl groups. Key identifiers include:
It is commercially available from multiple suppliers, including Chinese manufacturers like Shandong ZhiShang Chemical and Ningbo Inno Pharmchem, and is utilized in pharmaceutical and materials science research .
Properties
IUPAC Name |
(2,6-dimethyloxan-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZQIRSTDKDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride typically involves the reaction of 2,6-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Functional Differences
Physicochemical Properties
- 2,6-Dichlorophenylhydrazine HCl: 225°C (decomposition) . (4-Methoxyphenyl)hydrazine HCl: ~250°C (decomposition) .
- Solubility: Most hydrazine hydrochlorides are soluble in polar solvents (water, ethanol, acetic acid) but insoluble in non-polar solvents .
Biological Activity
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications in research, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Overview
- Molecular Formula : C7H17ClN2O
- Molecular Weight : 180.68 g/mol
- CAS Number : 2138297-43-3
The compound is synthesized through the reaction of 2,6-dimethyloxan-4-yl hydrazine with hydrochloric acid, often requiring controlled conditions to ensure purity and yield.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, potentially leading to:
- Enzyme Inhibition : This can disrupt specific biochemical pathways.
- Protein Modification : Altering protein function may have downstream effects on cellular processes.
1. Research Applications
This compound has various applications in scientific research:
- Organic Synthesis : It serves as a reagent in the preparation of hydrazine derivatives.
- Biochemical Assays : Utilized in studies involving enzyme inhibition and protein interactions.
- Drug Development : Investigated as a precursor for potential therapeutic compounds.
2. Comparative Biological Activity
When compared to other hydrazine derivatives, this compound exhibits unique properties. Below is a comparison table highlighting its characteristics against similar compounds:
| Compound | Application Areas | Notable Activities |
|---|---|---|
| This compound | Organic synthesis, drug development | Enzyme inhibition, protein modification |
| Phenylhydrazine hydrochloride | Synthesis of pharmaceuticals | Antimicrobial properties |
| 1,1-Dimethylhydrazine | Rocket propellant | Toxicity concerns |
| Hydrazine sulfate | Cancer research | Reducing agent in synthesis |
Study on Hydrazines
A retrospective analysis of acute occupational exposures to hydrazines revealed insights into toxicity and biological effects. The study indicated that exposure primarily resulted in mucosal irritation without severe systemic toxicity. This suggests that while hydrazines can be hazardous, the severity may vary based on exposure levels and specific compounds involved .
Antimicrobial Potential
Research into hydrazone derivatives has shown promising antimicrobial activity. For instance, various hydrazide-hydrazone compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
